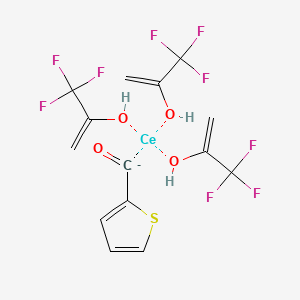
Cerium(IV) thenoyltrifluoroacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(IV) thenoyltrifluoroacetonate is a coordination compound with the molecular formula C14H9CeF9O4S. It is a complex of cerium in its +4 oxidation state with thenoyltrifluoroacetone, a β-diketone ligand. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(IV) thenoyltrifluoroacetonate can be synthesized through a reaction between cerium(IV) salts and thenoyltrifluoroacetone in an appropriate solvent. One common method involves dissolving cerium(IV) ammonium nitrate in a solvent like ethanol, followed by the addition of thenoyltrifluoroacetone. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Cerium(IV) thenoyltrifluoroacetonate undergoes various chemical reactions, including:
Oxidation: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions.
Substitution: The ligand can be substituted with other β-diketones or similar ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like oxalic acid and other β-diketones for substitution reactions. Typical conditions involve solvents like ethanol or acetonitrile and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(III) complexes, while substitution reactions can produce new cerium(IV) complexes with different ligands .
Scientific Research Applications
Cerium(IV) thenoyltrifluoroacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound has been studied for its potential antibacterial properties, particularly in disrupting biofilms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.
Industry: It is used in the production of advanced materials, including metal-organic frameworks and nanomaterials.
Mechanism of Action
The mechanism of action of cerium(IV) thenoyltrifluoroacetonate involves its ability to undergo redox reactions. Cerium(IV) can accept electrons, making it a potent oxidizing agent. This property is utilized in various catalytic processes where cerium(IV) facilitates the oxidation of substrates. The molecular targets and pathways involved include interactions with organic molecules and the formation of intermediate complexes .
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) oxide: Another cerium(IV) compound with strong oxidizing properties, commonly used in catalysis and materials science.
Cerium(IV) ammonium nitrate: A widely used oxidizing agent in organic synthesis.
Cerium(IV) sulfate: Used in volumetric analysis and as a standard reagent in cerimetric titrations.
Uniqueness
Cerium(IV) thenoyltrifluoroacetonate is unique due to its specific ligand, thenoyltrifluoroacetone, which imparts distinct properties to the complex. This ligand enhances the solubility and stability of the compound, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C14H12CeF9O4S- |
|---|---|
Molecular Weight |
587.41 g/mol |
IUPAC Name |
cerium;thiophen-2-ylmethanone;3,3,3-trifluoroprop-1-en-2-ol |
InChI |
InChI=1S/C5H3OS.3C3H3F3O.Ce/c6-4-5-2-1-3-7-5;3*1-2(7)3(4,5)6;/h1-3H;3*7H,1H2;/q-1;;;; |
InChI Key |
GPZVCDFKKIMFOI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(F)(F)F)O.C=C(C(F)(F)F)O.C=C(C(F)(F)F)O.C1=CSC(=C1)[C-]=O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
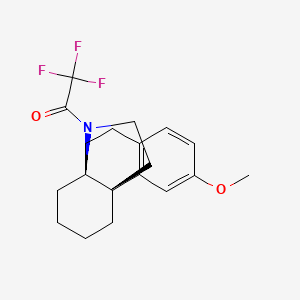
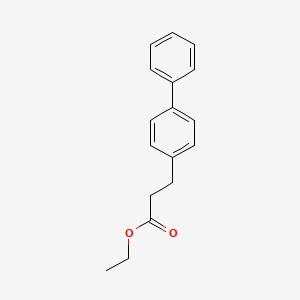
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)


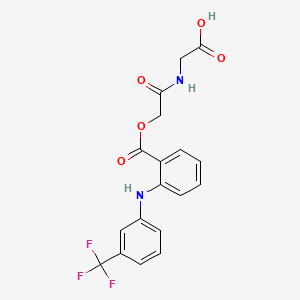

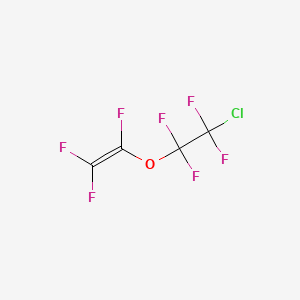
![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
